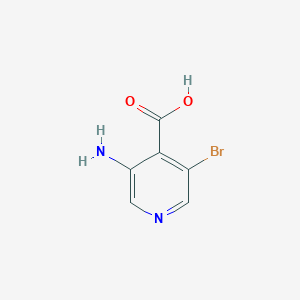

3-Amino-5-bromoisonicotinic acid

Description

BenchChem offers high-quality 3-Amino-5-bromoisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-bromoisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-bromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWQHQLOJAZOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256806-39-9 | |

| Record name | 3-amino-5-bromopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-5-bromoisonicotinic acid CAS number and properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: 3-Amino-5-bromoisonicotinic Acid

Authored by: Your Senior Application Scientist

This document serves as a comprehensive technical guide to 3-Amino-5-bromoisonicotinic acid. It is designed to provide an in-depth understanding of its chemical properties, synthesis, and applications, empowering researchers and developers to leverage this versatile molecule in their work. We will move beyond simple data recitation to explore the causality behind its utility and the strategic considerations for its use in experimental design.

Section 1: Foundational Overview & Physicochemical Profile

3-Amino-5-bromoisonicotinic acid is a trifunctional heterocyclic building block of significant interest in contemporary medicinal chemistry and materials science. Its structure, which incorporates a pyridine core functionalized with an amino group, a bromine atom, and a carboxylic acid, offers three distinct points for chemical modification. This strategic arrangement of reactive sites allows for controlled, sequential reactions, making it an invaluable scaffold for constructing complex molecular architectures and combinatorial libraries.

Core Identity and Properties

A precise understanding of the compound's fundamental properties is critical for experimental planning, from solvent selection to reaction monitoring.

| Property | Data | Reference |

| CAS Number | 139590-93-3 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| IUPAC Name | 3-Amino-5-bromo-4-pyridinecarboxylic acid | |

| Appearance | Off-white to light yellow powder | [3] |

| Melting Point | 235 - 240 °C | [3] |

| Solubility | Soluble in DMSO, methanol | [3] |

| Purity | Typically ≥98% (HPLC) | [3] |

Spectral Data Interpretation (Typical)

While specific spectra should be run on each batch, typical expected data includes:

-

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, as well as exchangeable protons from the amine and carboxylic acid groups.

-

Mass Spectrometry: A molecular ion peak consistent with the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Section 2: Synthesis Strategy and Execution

The synthesis of 3-Amino-5-bromoisonicotinic acid is a multi-step process requiring careful control over reaction conditions to ensure high yield and purity. The following workflow represents a logical and commonly employed synthetic strategy based on fundamental organic chemistry principles.

Synthetic Workflow: A Logical Approach

The causality behind this sequence is rooted in the directing effects of the substituents on the pyridine ring. Nitration is performed first, followed by bromination, and finally, reduction of the nitro group. This order is often chosen to manage the electronic properties of the ring at each stage to favor the desired regiochemistry.

Caption: A validated synthetic pathway for 3-Amino-5-bromoisonicotinic acid.

Detailed Experimental Protocol

This protocol is a self-validating system; success at each step is confirmed by characterization of the intermediate before proceeding.

Step 1: Synthesis of 3-Nitroisonicotinic Acid

-

Setup: In a flask cooled to 0°C and equipped for vigorous stirring, slowly add isonicotinic acid to a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Rationale: The strong acidic medium is required to protonate the pyridine nitrogen, deactivating the ring, while the nitro group is introduced by the nitronium ion (NO₂⁺).

-

Reaction: Allow the mixture to warm to room temperature and then heat cautiously to 80-90°C for several hours. Monitor progress by TLC.

-

Workup: Cool the reaction and carefully pour it onto crushed ice. The precipitated product is isolated by filtration, washed with cold water until neutral, and dried.

Step 2: Synthesis of 5-Bromo-3-nitroisonicotinic Acid

-

Setup: Dissolve the 3-nitroisonicotinic acid from the previous step in concentrated sulfuric acid.

-

Reaction: Add N-Bromosuccinimide (NBS) or liquid bromine portion-wise. Heat the mixture and stir until the reaction is complete.

-

Rationale: The nitro group is a meta-director, and its electron-withdrawing nature further deactivates the ring, requiring forcing conditions for bromination to occur at the C-5 position.

-

Workup: The workup is similar to Step 1, involving precipitation on ice, filtration, and washing.

Step 3: Synthesis of 3-Amino-5-bromoisonicotinic Acid (Reduction)

-

Setup: Suspend the 5-bromo-3-nitroisonicotinic acid in a suitable solvent like ethanol or acetic acid.

-

Reaction: Add a reducing agent. A common and effective method is the use of iron powder in the presence of a catalytic amount of acid (e.g., HCl). Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.

-

Rationale: This step selectively reduces the nitro group to an amine without affecting the bromine atom or the carboxylic acid.

-

Purification: After the reaction is complete, the catalyst is filtered off. The crude product is then isolated by adjusting the pH of the filtrate to the isoelectric point to induce precipitation. Recrystallization from an appropriate solvent system (e.g., ethanol/water) yields the final, purified product.

Section 3: Applications in Drug Discovery & Development

The utility of 3-Amino-5-bromoisonicotinic acid stems from its three orthogonal functional handles, which can be addressed selectively. This makes it a powerful building block for creating diverse molecular libraries.

Role as a Versatile Chemical Scaffold

-

Amide Coupling: The amino and carboxylic acid groups are readily used in standard peptide coupling reactions to attach side chains or link to other molecular fragments. This is a cornerstone of building larger, drug-like molecules.[4]

-

Cross-Coupling Reactions: The bromine atom is a key reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the efficient introduction of aryl, heteroaryl, alkynyl, and amino substituents, which is critical for exploring the structure-activity relationship (SAR) of a drug candidate.

Logical Workflow in a Drug Discovery Campaign

The following diagram illustrates how this building block is integrated into a typical medicinal chemistry program to generate and optimize lead compounds.

Caption: A strategic workflow for drug discovery using the target scaffold.

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when handling any chemical intermediate.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3]

-

Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]

References

-

Title: 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 Source: PubChem URL: [Link]

-

Title: The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Amino Acids in the Development of Prodrugs Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. 13959-02-9|3-Bromoisonicotinic acid|BLD Pharm [bldpharm.com]

- 2. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

Introduction: The Strategic Importance of 3-Amino-5-bromoisonicotinic Acid

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-bromoisonicotinic Acid

3-Amino-5-bromoisonicotinic acid is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key features on the isonicotinic acid (pyridine-4-carboxylic acid) scaffold: a bromine atom, an amino group, and a carboxylic acid. This unique arrangement provides multiple reactive handles for chemical modification, making it an invaluable building block for the synthesis of complex pharmaceutical compounds and novel molecular probes.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The amino group at the 3-position and the carboxylic acid at the 4-position can be readily converted into a wide variety of amides, esters, and other functional groups.[2] This versatility enables extensive exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases, polymerases, and other critical enzymes.[2]

This guide provides a comprehensive overview of a robust and logical synthetic approach to 3-Amino-5-bromoisonicotinic acid, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for ensuring high purity and yield.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The primary disconnection points are the C-N bond of the amino group and the C-Br bond. The most strategically sound approach involves introducing the amino group onto a pre-functionalized bromo-isonicotinic acid core.

The proposed disconnection strategy is as follows:

Caption: Forward synthesis pathway from the key intermediate to the final product.

Step 1: Nitration of 3-Bromoisonicotinic Acid

Causality of Experimental Choices:

-

Nitrating Mixture (HNO₃/H₂SO₄): Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the deactivated aromatic ring.

-

Directing Effects: The carboxylic acid group is a meta-director, and the bromine atom is an ortho-, para-director. Both are deactivating. The nitration is expected to occur at the C5 position, which is meta to the carboxylic acid and ortho to the bromine, representing the least deactivated position available for electrophilic attack.

Experimental Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask, add 3-bromoisonicotinic acid (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath to 0°C and slowly add concentrated sulfuric acid (5.0 eq) with stirring.

-

Nitration: While maintaining the temperature between 0 and 5°C, add fuming nitric acid (1.5 eq) dropwise.

-

Reaction: After the addition, allow the mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours.

-

Quenching and Isolation: Cool the reaction mixture and pour it onto crushed ice. The product, 3-bromo-5-nitroisonicotinic acid, will precipitate.

-

Purification: Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product is often of sufficient purity for the next step without further purification.

Step 2: Reduction of 3-Bromo-5-nitroisonicotinic Acid

Causality of Experimental Choices:

-

Stannous Chloride (SnCl₂): Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and highly effective reagent for the reduction of aromatic nitro groups to amines. [3]It is tolerant of many functional groups, including carboxylic acids and aryl bromides.

-

Acidic Conditions: The reaction is performed in strong acid (HCl), which is necessary for the reduction mechanism and to keep the resulting amino acid in its protonated, soluble ammonium salt form.

-

Basification: The final product is isolated by neutralizing the acidic solution. The amino acid is zwitterionic and least soluble near its isoelectric point, causing it to precipitate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 3-bromo-5-nitroisonicotinic acid (1.0 eq) in ethanol.

-

Reagent Addition: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (10 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The reaction mixture should become a clear solution.

-

Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Isolation: Cool the remaining aqueous solution in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) to adjust the pH to ~7-8. A precipitate (tin salts and the product) will form.

-

Purification: Filter the solid and wash with water. To separate the product from inorganic tin salts, the solid can be suspended in hot ethanol, filtered hot to remove the insoluble salts, and the filtrate cooled to crystallize the pure 3-Amino-5-bromoisonicotinic acid.

-

Final Drying: Dry the final product under vacuum.

Data Summary and Characterization

The successful synthesis should be confirmed by standard analytical techniques.

| Parameter | 3-Bromoisonicotinic Acid | 3-Bromo-5-nitroisonicotinic acid | 3-Amino-5-bromoisonicotinic acid |

| Molecular Formula | C₆H₄BrNO₂ | C₆H₃BrN₂O₄ | C₆H₅BrN₂O₂ |

| Molecular Weight | 202.01 g/mol [4][5] | 247.00 g/mol | 217.02 g/mol [6] |

| Typical Yield | 50-60% | 75-85% | 80-90% |

| Appearance | White to off-white solid | Pale yellow solid | Off-white to tan solid |

| ¹H NMR | Expect signals for pyridine protons | Expect two singlets for pyridine protons | Expect two distinct signals for pyridine protons |

| Mass Spec (ESI) | [M+H]⁺ ≈ 202/204 | [M+H]⁺ ≈ 247/249 | [M+H]⁺ ≈ 217/219 |

Characterization Notes:

-

¹H NMR: The proton chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.

-

Mass Spectrometry: The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum, providing clear evidence of its presence.

-

HPLC: High-performance liquid chromatography is essential for determining the purity of the final compound.

References

-

Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

- Process for preparing 5-bromonicotinic acid.

-

Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

- Process for preparing 5-bromonicotinic acid.

-

3-Bromoisonicotinic acid. PubChem, National Institutes of Health. [Link]

-

Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

-

5-Bromonicotinic acid. PubChem, National Institutes of Health. [Link]

-

3-aminopyridine. Organic Syntheses Procedure. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

-

Synthesis of A. 6-Bromonicotinic Acid. PrepChem.com. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

3-Amino-5-bromoisonicotinic acid molecular weight and formula

An In-Depth Technical Guide to 3-Amino-5-bromoisonicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract: 3-Amino-5-bromoisonicotinic acid and its structural isomers represent a class of halogenated pyridine carboxylic acids that are of significant interest to the pharmaceutical and agrochemical industries. Their unique molecular architecture, featuring a pyridine core substituted with amino, bromo, and carboxylic acid functional groups, provides a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide offers a comprehensive overview of the molecular properties, synthesis, and applications of 3-Amino-5-bromoisonicotinic acid, with a particular focus on its relevance to researchers, medicinal chemists, and professionals in drug development.

Core Molecular Attributes of 3-Amino-5-bromoisonicotinic Acid

3-Amino-5-bromoisonicotinic acid, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), is characterized by an amino group at the 3-position and a bromine atom at the 5-position of the pyridine ring.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula of 3-Amino-5-bromoisonicotinic acid is determined to be C₆H₅BrN₂O₂ .

The calculated molecular weight is 217.02 g/mol . This is consistent with its isomers, such as 5-Amino-2-bromoisonicotinic acid[1] and 2-Amino-5-bromonicotinic acid.[2]

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| IUPAC Name | 3-Amino-5-bromopyridine-4-carboxylic acid |

Physicochemical Properties and Characterization

While specific experimental data for 3-Amino-5-bromoisonicotinic acid is not widely published, its properties can be inferred from closely related isomers and general principles of organic chemistry.

-

Appearance: Expected to be an off-white to pale yellow crystalline powder.

-

Solubility: Likely to be sparingly soluble in water and soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Reactivity: The presence of multiple functional groups—a carboxylic acid, an aromatic amine, and a bromo group—makes it a versatile intermediate for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Analytical Characterization

The structural confirmation and purity assessment of 3-Amino-5-bromoisonicotinic acid would typically involve a suite of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the preferred method for assessing the purity of such compounds due to its ability to resolve complex mixtures.[3]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the pyridine ring.

Synthesis of Brominated Amino Pyridine Carboxylic Acids

The synthesis of 3-Amino-5-bromoisonicotinic acid and its isomers can be approached through several synthetic routes. A common strategy involves the bromination of a suitable pyridine precursor followed by the introduction or modification of the amino and carboxylic acid groups.

General Synthetic Workflow

A plausible synthetic pathway for a compound like 3-Amino-5-bromoisonicotinic acid could involve the following key steps:

Caption: A generalized synthetic workflow for producing 3-Amino-5-bromoisonicotinic acid.

Exemplary Protocol: Synthesis of 5-Bromonicotinic Acid

A well-established method for synthesizing a related precursor, 5-bromonicotinic acid, involves the direct bromination of nicotinic acid. This protocol highlights the conditions often employed for such transformations.

Materials:

-

Nicotinic acid

-

Thionyl chloride

-

Bromine

-

Iron powder (catalyst)

-

Sodium hydroxide solution (4N)

-

Ice water

Procedure:

-

To a mixture of nicotinic acid, thionyl chloride, and a catalytic amount of iron powder, slowly add bromine while stirring.

-

Reflux the reaction mixture for several hours.

-

After completion, distill off the excess bromine and thionyl chloride under reduced pressure.

-

Cool the residue to 0°C.

-

Carefully add the cooled residue to a 4N sodium hydroxide solution until the pH reaches approximately 3.

-

The precipitate of 5-bromonicotinic acid is collected by suction filtration and washed with ice water.

-

Further purification can be achieved by recrystallization from a suitable solvent like isopropyl alcohol.[4]

Applications in Drug Discovery and Development

Halogenated pyridine derivatives are crucial building blocks in medicinal chemistry. The strategic placement of a bromine atom provides a handle for introducing further molecular complexity through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening.

Role as a Versatile Scaffold

3-Amino-5-bromoisonicotinic acid and its isomers serve as key intermediates in the synthesis of a range of therapeutic agents.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in targeted cancer therapies. Functionalization via the bromo and amino groups allows for the exploration of new chemical space to develop novel and potent inhibitors.[5]

-

Antiviral and Antitumor Pharmaceuticals: The methyl ester of 2-Amino-5-bromoisonicotinic acid is a critical intermediate in the synthesis of antiviral and antitumor agents.[6]

-

Enzyme Inhibitors: These compounds are used in the development of various enzyme inhibitors, including those targeting acetylcholinesterase for Alzheimer's disease medication.

-

Boron-Containing Drug Candidates: Aminoboronic acids, which can be synthesized from amino acid precursors, are potent enzyme inhibitors and have been incorporated into clinically approved drugs like Velcade®.[7]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The utility of brominated pyridine derivatives is exemplified by their participation in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction using a brominated pyridine scaffold.

Conclusion

3-Amino-5-bromoisonicotinic acid is a valuable, albeit not widely commercially available, chemical entity with significant potential in synthetic and medicinal chemistry. Its structural features provide a rich platform for the generation of diverse and complex molecules. The synthetic and analytical protocols established for its isomers and related compounds provide a solid foundation for researchers and drug development professionals to explore the full potential of this and other substituted pyridine carboxylic acids in the quest for novel therapeutics.

References

- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

PubMed. (1998). A novel derivatization method with 5-bromonicotinic acid N-hydroxysuccinimide for determination of the amino acid sequences of peptides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

LCGC North America. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromoisonicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Bromonicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

Corey Organics. (n.d.). 5-bromo nicotinic acid manufacturers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Synthesis of Amino Acids. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

3-Amino-5-bromoisonicotinic acid spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-5-bromoisonicotinic Acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. 3-Amino-5-bromoisonicotinic acid, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the versatile reactivity of the amino, bromo, and carboxylic acid functional groups. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Amino-5-bromoisonicotinic acid. We will delve into the causality behind experimental choices and interpret the spectral data based on fundamental principles and comparative analysis with related pyridine derivatives.[2]

Molecular Structure and Spectroscopic Implications

The structure of 3-Amino-5-bromoisonicotinic acid features a pyridine ring substituted with an electron-donating amino group (-NH₂), an electron-withdrawing bromo group (-Br), and an electron-withdrawing carboxylic acid group (-COOH). The relative positions of these substituents create a distinct electronic environment that governs the molecule's spectroscopic signature.

Caption: Molecular structure of 3-Amino-5-bromoisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For substituted pyridines, NMR provides precise information on the number and connectivity of protons and carbons.[3]

Proton (¹H) NMR Spectroscopy

Expected Spectrum: The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the protons at C-2 and C-6. Due to the asymmetrical substitution pattern, these protons are in different chemical environments. The proton at C-2 will likely appear as a doublet, coupled to the proton at C-6 (a small 4J or 'meta' coupling is possible but often not resolved). Similarly, the proton at C-6 will appear as a doublet. The amino (-NH₂) protons may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The carboxylic acid (-COOH) proton is typically a broad singlet at a significantly downfield chemical shift (>10 ppm) and will exchange with D₂O.[4]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3-Amino-5-bromoisonicotinic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the -NH₂ and -COOH groups.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spectra.[5]

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

Deuterium Exchange: To confirm the identity of the -NH₂ and -COOH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will diminish or disappear.

Predicted ¹H NMR Data

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | 8.0 - 8.3 | Doublet (d) | ~2.0 | Shift is influenced by the adjacent nitrogen and the amino group. |

| H-6 | 8.4 - 8.7 | Doublet (d) | ~2.0 | Shifted downfield due to the anisotropic effect of the adjacent nitrogen. |

| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | N/A | Chemical shift is solvent and concentration-dependent. Exchanges with D₂O. |

| -COOH | > 11.0 | Broad Singlet (br s) | N/A | Typically very broad. Exchanges with D₂O. |

Carbon-¹³ (¹³C) NMR Spectroscopy

Expected Spectrum: The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the electronic effects of the substituents. Carbons bonded to electronegative atoms (N, Br) or electron-withdrawing groups will be shifted downfield. The carbon of the carboxylic acid group will have the largest chemical shift. Various empirical methods and computational programs can be used to estimate ¹³C NMR chemical shifts in substituted pyridines.[6]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for ¹³C NMR due to its lower natural abundance.

-

Instrument Setup: Use the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment provides a single peak for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹³C NMR Data

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 145 - 150 | Adjacent to nitrogen, deshielded. |

| C-3 | 140 - 145 | Attached to the amino group. |

| C-4 | 120 - 125 | Attached to the carboxylic acid group. |

| C-5 | 115 - 120 | Attached to the bromine atom. |

| C-6 | 150 - 155 | Adjacent to nitrogen, most deshielded aromatic carbon. |

| -COOH | 165 - 175 | Carbonyl carbon, significantly downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.[7]

Expected Spectrum: The IR spectrum of 3-Amino-5-bromoisonicotinic acid will display characteristic absorption bands for the N-H, O-H, C=O, C=C, C=N, and C-Br bonds. The broadness of the O-H stretch from the carboxylic acid is a key feature, often spanning from 2500 to 3300 cm⁻¹.[8] The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Notes |

| 3500 - 3300 | N-H Stretch | Primary Amine | Two distinct bands are expected for symmetric and asymmetric stretching.[9] |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very broad absorption, often overlapping with C-H stretches.[10] |

| ~3100 | C-H Stretch | Aromatic Ring | Typically weak to medium intensity.[11] |

| ~1700 | C=O Stretch | Carboxylic Acid | Strong, sharp absorption. |

| 1620 - 1580 | N-H Bend | Primary Amine | Medium intensity. |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring | Multiple bands of varying intensity. |

| 1320 - 1000 | C-O Stretch | Carboxylic Acid | Strong intensity. |

| ~1300 | C-N Stretch | Aromatic Amine | Medium to strong intensity. |

| 600 - 500 | C-Br Stretch | Aryl Halide | Found in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Expected Spectrum: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will prominently feature the protonated molecule [M+H]⁺. A key feature will be the isotopic pattern caused by the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation Pathway: Upon fragmentation (e.g., in MS/MS), a likely initial loss is that of a water molecule (18 Da) or the carboxylic acid group (45 Da as -COOH). Subsequent fragmentation may involve the loss of the bromine atom or other ring cleavages.

Caption: A simplified predicted fragmentation pathway for 3-Amino-5-bromoisonicotinic acid.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. The LC can be used to ensure sample purity before MS analysis.

-

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it onto an LC column. Acquire spectra in positive ion mode. The mass range should be set to scan from approximately m/z 50 to 500. For fragmentation studies, perform an MS/MS experiment by selecting the [M+H]⁺ ion (e.g., m/z 217) as the precursor.

Predicted Key Mass Spectrometry Data

| m/z (Mass/Charge) | Proposed Identity | Notes |

| 217 / 219 | [M+H]⁺ | Molecular ion peak. The 1:1 ratio of peaks separated by 2 Da is characteristic of a single bromine atom. |

| 199 / 201 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |

| 172 / 174 | [M+H - HCOOH]⁺ | Loss of formic acid. |

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression from sample to confirmed structure.

Caption: Workflow for the comprehensive spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of 3-Amino-5-bromoisonicotinic acid is straightforward using a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups, namely the amine, carboxylic acid, and aryl bromide moieties. Finally, mass spectrometry verifies the molecular weight and provides crucial evidence of the bromine atom through its characteristic isotopic pattern. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, a critical requirement for its application in research and development.

References

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines - Benchchem.

- A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives - Benchchem.

- SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate.

- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals.

- Analysis of the NMR Spectrum of Pyridine | Semantic Scholar.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar.

- Synthesis and Spectral Analysis of Pyridine Derivates - ResearchGate.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications.

- 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) - Human Metabolome Database.

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube.

- Table of Characteristic IR Absorptions.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) - Human Metabolome Database.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) - Human Metabolome Database.

- 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem.

- 5-Bromonicotinic acid(20826-04-4) 1H NMR - ChemicalBook.

- IR Chart.

- database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.

- Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - RSC Publishing.

Sources

- 1. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. tsijournals.com [tsijournals.com]

- 10. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

A Comprehensive Technical Guide to the Solubility of 3-Amino-5-bromoisonicotinic Acid in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Amino-5-bromoisonicotinic acid, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a robust theoretical framework for predicting its solubility in a wide range of organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering a combination of theoretical insights and practical, field-proven methodologies for solubility determination. We delve into the molecular structure of 3-Amino-5-bromoisonicotinic acid, examining the influence of its functional groups on solute-solvent interactions. Furthermore, a detailed, step-by-step protocol for the reliable experimental determination of solubility using the shake-flask method coupled with UV/Vis spectrophotometry is presented. This guide is designed to be a self-validating resource, empowering researchers to make informed decisions on solvent selection and process optimization.

Introduction: The Significance of 3-Amino-5-bromoisonicotinic Acid

3-Amino-5-bromoisonicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its structural motifs are often found in biologically active compounds, making it a valuable building block for the synthesis of novel therapeutic agents. Understanding its solubility in various organic solvents is paramount for its effective use in synthetic routes, purification processes, and formulation development. The efficiency of reactions, crystallization, and ultimately, the bioavailability of a final drug product can be critically dependent on the solubility of its intermediates.[1] This guide aims to bridge the current knowledge gap by providing a comprehensive overview of the theoretical and practical aspects of the solubility of 3-Amino-5-bromoisonicotinic acid.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 3-Amino-5-bromoisonicotinic acid, its solubility in a given organic solvent is determined by the interplay of its distinct functional groups: the pyridine ring, the carboxylic acid group, the amino group, and the bromo substituent.

Molecular Structure and Functional Group Analysis

The structure of 3-Amino-5-bromoisonicotinic acid is characterized by a confluence of functional groups that impart a complex solubility profile.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking interactions.

-

Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This group significantly enhances solubility in polar, protic solvents.

-

Amino Group (-NH2): The amino group is also polar and can act as a hydrogen bond donor. Its presence generally increases solubility in protic solvents.

-

Bromo Group (-Br): The bromo substituent is electron-withdrawing and increases the overall molecular weight and size. While it can participate in dipole-dipole interactions, its primary effect is often a decrease in solubility in polar solvents due to increased lipophilicity and molecular surface area.[3]

The interplay of these groups suggests that 3-Amino-5-bromoisonicotinic acid will exhibit favorable solubility in polar, protic solvents that can engage in hydrogen bonding with the carboxylic acid and amino groups. Its solubility is expected to be lower in non-polar, aprotic solvents.

Hansen Solubility Parameters: A Quantitative Approach

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[4] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for 3-Amino-5-bromoisonicotinic acid are not available, they can be estimated using group contribution methods. Solvents with HSP values close to the estimated values for the solute are predicted to be good solvents.

Predicted Solubility of 3-Amino-5-bromoisonicotinic Acid in Common Organic Solvents

Based on the theoretical principles outlined above, a qualitative and predicted quantitative solubility of 3-Amino-5-bromoisonicotinic acid in a range of common organic solvents is presented in Table 1. These predictions are based on an analysis of solvent polarity, hydrogen bonding capacity, and general solubility trends for structurally related compounds like isonicotinic acid.[5][6]

Table 1: Predicted Solubility of 3-Amino-5-bromoisonicotinic Acid in Various Organic Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor, highly polar. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Strong hydrogen bond acceptor, highly polar. |

| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding (donor and acceptor). |

| Ethanol | Polar Protic | Moderate | Good hydrogen bonding capabilities. |

| Isopropanol | Polar Protic | Moderate | Hydrogen bonding ability, but bulkier than methanol and ethanol. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. |

| Tetrahydrofuran (THF) | Polar Aprotic | Low | Moderate polarity, can act as a hydrogen bond acceptor. |

| Ethyl Acetate | Moderately Polar | Low | Limited polarity and hydrogen bonding ability. |

| Dichloromethane (DCM) | Non-polar | Very Low | Apolar nature, unable to form strong interactions. |

| Toluene | Non-polar | Very Low | Apolar, can only engage in weak van der Waals forces. |

| Hexane | Non-polar | Insoluble | Apolar, incompatible with the polar functional groups of the solute. |

Experimental Determination of Solubility: A Validated Protocol

For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8][9]

Principle of the Shake-Flask Method

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the solubility of 3-Amino-5-bromoisonicotinic acid.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Methodology

Materials:

-

3-Amino-5-bromoisonicotinic acid (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV/Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Calibration Curve: a. Prepare a stock solution of 3-Amino-5-bromoisonicotinic acid of a known concentration in the solvent of interest. b. Perform serial dilutions to obtain a series of standard solutions of decreasing concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). d. Plot a graph of absorbance versus concentration and determine the equation of the line of best fit.[10]

-

Solubility Measurement: a. Add an excess amount of solid 3-Amino-5-bromoisonicotinic acid to a series of vials (in triplicate for each solvent). An amount that is visually in excess after equilibration is sufficient. b. Accurately add a known volume of the selected organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). e. Shake the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).[7] f. After equilibration, visually inspect the vials to ensure that excess solid is still present. g. Allow the vials to stand undisturbed at the same temperature to let the solid settle. h. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid. i. Dilute the filtrate with the same solvent as necessary to bring the absorbance within the linear range of the calibration curve. j. Measure the absorbance of the diluted filtrate using the UV/Vis spectrophotometer at the predetermined λmax. k. Use the calibration curve to calculate the concentration of 3-Amino-5-bromoisonicotinic acid in the diluted sample. l. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor.

Data Analysis and Interpretation

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L. It is crucial to report the temperature at which the solubility was determined, as solubility is temperature-dependent. The results from the triplicate experiments should be averaged, and the standard deviation should be calculated to indicate the precision of the measurement.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Amino-5-bromoisonicotinic acid in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, validated experimental protocol, researchers are equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The methodologies described herein are designed to ensure scientific integrity and provide a reliable basis for further research and development involving this important pharmaceutical intermediate.

References

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). Retrieved from [Link]

-

Hansen, C. M. (n.d.). Solubility Parameters: Theory and Application. American Institute for Conservation. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078–7084. [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025). RSC Publishing. Retrieved from [Link]

-

Bromo Group Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. (n.d.). SciSpace. Retrieved from [Link]

-

Isonicotinic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]

-

Physical properties of organic compounds. (2022). In Chemistry LibreTexts. Retrieved from [Link]

-

Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (n.d.). PMC - NIH. Retrieved from [Link]

-

Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC - NIH. Retrieved from [Link]

-

Hydrogen bond. (n.d.). In Wikipedia. Retrieved from [Link]

-

On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Pruned Machine Learning Models to Predict Aqueous Solubility. (2020). ACS Omega. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews. Retrieved from [Link]

-

Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021). Frontiers. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]

-

QSAR-based solubility model for drug-like compounds. (2025). ResearchGate. Retrieved from [Link]

-

Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. (2025). ResearchGate. Retrieved from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Retrieved from [Link]

-

How Hydrogen-bonding Influences Properties. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

-

Substitution Reactions (on Saturated Carbons). (2025). Making Molecules. Retrieved from [Link]

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.). ACS Publications. Retrieved from [Link]

-

A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. (n.d.). MDPI. Retrieved from [Link]

-

Hansen Solubility Parameters 2000.pdf. (n.d.). Kinam Park. Retrieved from [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. (2025). ChemRxiv. Retrieved from [Link]

-

Isonicotinic acid. (n.d.). Solubility of Things. Retrieved from [Link]

-

Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. (2025). MDPI. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. Retrieved from [Link]

-

Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. (2026). ACS Publications. Retrieved from [Link]

-

How To Predict Solubility Of Organic Compounds? (2025). YouTube. Retrieved from [Link]

-

Can you check the solubility of a drug using just a UV-vis spectrophotometer? (n.d.). Reddit. Retrieved from [Link]

-

Physical Properties of Alcohol: Hydrogen Bonding, Solubility and Boiling Point. (2018). YouTube. Retrieved from [Link]

-

Quantitative structure–activity relationship. (n.d.). In Wikipedia. Retrieved from [Link]

-

Hansen Solubility Parameters : A User's Handbook. (2007). ResearchGate. Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Retrieved from [Link]

-

Isonicotinic acid: Structure, synthesis, applications and biochemical significance. (n.d.). Blog. Retrieved from [Link]

-

Hydrogen Bonding Interactions and Solubility. (2022). In Chemistry LibreTexts. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. (2010). The Journal of Chemical Physics. [Link]

-

Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. bioassaysys.com [bioassaysys.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Safeguarding Stability: A Technical Guide to the Storage and Handling of 3-Amino-5-bromoisonicotinic Acid

Sources

- 2. almacgroup.com [almacgroup.com]

- 3. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]

- 4. rsc.org [rsc.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.ca [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. lobachemie.com [lobachemie.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. fishersci.com [fishersci.com]

- 15. mriglobal.org [mriglobal.org]

An In-depth Technical Guide to 3-Amino-5-bromoisonicotinic Acid as a Synthetic Building Block

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a place of prominence due to their prevalence in biologically active molecules and functional materials. 3-Amino-5-bromoisonicotinic acid is a trifunctional heterocyclic compound that has garnered significant attention as a versatile synthetic intermediate. Its unique arrangement of an amino group, a bromine atom, and a carboxylic acid on the isonicotinic acid core provides three distinct and orthogonally reactive handles for molecular elaboration. This guide provides an in-depth exploration of the physicochemical properties, core reactivity, and synthetic applications of 3-amino-5-bromoisonicotinic acid, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Profile

A comprehensive understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis. These characteristics dictate solubility, reactivity, and handling procedures.

Table 1: Physicochemical Properties of 3-Amino-5-bromoisonicotinic Acid and Related Structures

| Property | 3-Amino-5-bromoisonicotinic acid | 5-Bromonicotinic Acid[1] | 3-Bromoisonicotinic Acid[2] |

| Molecular Formula | C₆H₅BrN₂O₂ | C₆H₄BrNO₂ | C₆H₄BrNO₂ |

| Molecular Weight | 217.02 g/mol [3][4] | 202.01 g/mol [1] | 202.01 g/mol [2] |

| Appearance | Off-white to pale yellow crystalline powder[5] | Off-white to slightly brown powder[1] | - |

| Melting Point | 180–185°C (decomposes)[5] | 178 - 185 °C[1] | - |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in water[5] | Very soluble in water[1] | - |

| CAS Number | 1951441-00-1 (as trifluoroacetate salt) | 20826-04-4[1] | 13959-02-9[2] |

Note: Data for the parent compound, 3-amino-5-bromoisonicotinic acid, is often presented for its ester or salt forms in commercial sources.

Spectroscopic Characterization:

The identity and purity of 3-amino-5-bromoisonicotinic acid are typically confirmed using a suite of standard analytical techniques:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the two aromatic protons on the pyridine ring, as well as exchangeable protons from the amino and carboxylic acid groups. The coupling patterns and chemical shifts are characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbon atoms of the pyridine ring and the carboxyl group.

-

Mass Spectrometry (MS): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and various C=C and C=N stretches associated with the pyridine ring.

Core Reactivity and Synthetic Potential

The synthetic utility of 3-amino-5-bromoisonicotinic acid stems from the differential reactivity of its three functional groups. This allows for a stepwise and controlled diversification of the molecular scaffold.

Caption: Key reactive sites of 3-amino-5-bromoisonicotinic acid and their primary synthetic transformations.

The Carboxylic Acid Group: A Gateway to Amides and Esters

The carboxylic acid is arguably the most readily functionalized group. Its conversion to amides is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature of peptides and many synthetic drugs.[6]

Expert Insight: The choice of coupling reagent is critical and depends on the substrate's complexity and the desired reaction scale.[6] For small-scale discovery chemistry where rapid library generation is key, reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred due to their high efficiency, fast reaction times, and low rates of epimerization, especially when coupling with chiral amines.[7] For larger-scale synthesis, more cost-effective options like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are often employed.

Protocol: General Procedure for Amide Coupling

-

Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-amino-5-bromoisonicotinic acid (1.0 equiv.) and the desired amine (1.1-1.5 equiv.) in an anhydrous aprotic solvent such as DMF or DCM.

-

Activation: Add the coupling reagent (e.g., HATU, 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the desired amide.

The Bromo Group: A Hub for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the 5-position is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.[8] This functionality allows for the construction of biaryl systems, the introduction of acetylenic moieties, and the formation of new C-N bonds, which are all prevalent motifs in modern pharmaceuticals.[9]

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming C-C bonds.[10][11] It involves the reaction of the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[11][12] The reaction is valued for its high functional group tolerance and the commercial availability of a vast array of boronic acids.[8][10]

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling [8]

-

Inert Setup: To a dry Schlenk flask, add the 3-amino-5-bromoisonicotinic acid derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-Dioxane/H₂O or DMF).

-

Heating: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously until the starting material is consumed.

-

Work-up & Purification: Cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and perform a standard aqueous work-up. The resulting crude material is purified by column chromatography.

The Amino Group: A Nucleophilic Center for Diversification

The amino group at the 3-position is a potent nucleophile and can be functionalized through various reactions, including acylation, sulfonylation, and alkylation. This position is often modified to modulate the electronic properties of the pyridine ring or to introduce specific binding interactions in a drug-target complex. In some cases, the amino group itself is a key pharmacophoric feature.

Expert Insight: While the amino group is a powerful handle, its reactivity can sometimes interfere with transformations at other sites. It is common practice to protect the amino group (e.g., as a Boc or Cbz carbamate) before performing reactions like cross-coupling, especially if harsh bases or nucleophilic conditions are required. The protecting group can then be removed in a subsequent step.

Applications in Drug Discovery and Development

The trifunctional nature of 3-amino-5-bromoisonicotinic acid makes it an attractive starting point for the synthesis of complex molecules, particularly in the field of kinase inhibitors. The pyridine core can act as a hinge-binding motif, while the substituents at the 3, 4, and 5 positions can be elaborated to occupy adjacent pockets of the ATP binding site. For instance, Bruton's tyrosine kinase (BTK) inhibitors have been developed using related 3-aminopyridone scaffolds, where the strategic placement of functional groups is critical for potency and selectivity.[13] The ability to rapidly generate diverse libraries of compounds from this single building block accelerates the structure-activity relationship (SAR) studies that are crucial for lead optimization.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[5]

-

Hazards: While specific toxicity data for the parent acid is limited, related bromo-pyridines are often classified as harmful if swallowed and can cause skin and eye irritation.[2][14] Always consult the Safety Data Sheet (SDS) before use.

Conclusion

3-Amino-5-bromoisonicotinic acid is a high-value, versatile building block for chemical synthesis. Its three distinct points of reactivity—the carboxylic acid, the amino group, and the bromo group—can be addressed with a high degree of selectivity using a wide range of modern synthetic methodologies. This strategic trifunctionality allows for the efficient and controlled construction of complex molecular architectures, making it an indispensable tool for professionals in drug discovery, medicinal chemistry, and materials science. By understanding its core properties and reactive potential, researchers can unlock its full capacity to accelerate the development of novel and impactful chemical entities.

References

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 19, 2026, from [Link]

- Process for preparing 5-bromonicotinic acid. (1994). Google Patents.

-

2-Amino-5-bromonicotinic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved January 19, 2026, from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]

-

Technical Bulletins & General Procedures. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]

-

3-Bromoisonicotinic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

- Process for preparing 5-bromonicotinic acid. (1996). Google Patents.

-

The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Direct amidation of unprotected amino acids using B(OCH2CF3)3. (2016). The Sheppard Group. Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK). (2017). PubMed. Retrieved January 19, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. hepatochem.com [hepatochem.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 13959-02-9|3-Bromoisonicotinic acid|BLD Pharm [bldpharm.com]

discovery and history of 3-Amino-5-bromoisonicotinic acid

An In-depth Technical Guide to 3-Amino-5-bromoisonicotinic Acid: Discovery, Synthesis, and Applications

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-5-bromoisonicotinic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its historical context, plausible synthetic routes based on established chemical principles, and its potential applications as a scaffold for novel therapeutics.

Introduction and Strategic Importance

3-Amino-5-bromoisonicotinic acid is a substituted pyridine derivative. Its structure, featuring a pyridine core with carboxylic acid, amino, and bromo substituents at positions 4, 3, and 5 respectively, makes it a highly versatile scaffold. The pyridine ring is a prevalent motif in numerous biologically active compounds. The three functional groups offer distinct chemical handles for a variety of transformations:

-

Carboxylic Acid : Enables amide bond formation, esterification, or reduction.

-

Amino Group : Allows for acylation, alkylation, or diazotization reactions.

-

Bromo Group : Serves as a key site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or alkyl groups.

This trifunctional nature allows for the systematic construction of complex molecular architectures and the fine-tuning of physicochemical properties, which is a cornerstone of modern drug discovery. While a definitive "discovery" paper for this specific molecule is not prominent in historical literature, its existence and utility can be inferred from the logical progression of synthetic methodologies developed for functionalized pyridines throughout the 20th century.

Physicochemical and Structural Data

A precise understanding of the molecule's properties is fundamental for its application in synthesis and drug design.

| Property | Value | Source / Method |

| IUPAC Name | 3-Amino-5-bromopyridine-4-carboxylic acid | - |

| CAS Number | 1951441-00-1 (for trifluoroacetate salt) | |

| Molecular Formula | C₆H₅BrN₂O₂ | Calculated |

| Molecular Weight | 217.02 g/mol | Calculated[1][2] |

| Appearance | Likely an off-white to pale yellow solid | Inferred from related compounds[3] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from related compounds[3] |

| SMILES | NC1=C(Br)C=NC=C1C(O)=O | - |

| InChI Key | (Not directly available, generated from structure) | - |

Note: The properties for the free base are calculated or inferred from structurally similar compounds, as most commercial listings refer to its trifluoroacetate salt form.

Historical Context and Inferred Discovery

The history of 3-Amino-5-bromoisonicotinic acid is intrinsically linked to the broader development of pyridine chemistry. Reports on pyridine halogenation date back to the late 19th century.[4][5] However, achieving specific substitution patterns on the pyridine ring, especially 3-selective functionalization, remained a significant synthetic challenge for decades.[4][5][6]

The likely first synthesis of this molecule was not a singular event of "discovery" but rather the logical outcome of established synthetic transformations being applied to increasingly complex pyridine substrates. We can postulate its emergence from two primary synthetic philosophies:

-

Ring Construction Followed by Functionalization : Building the pyridine core and then sequentially adding the required functional groups. This often involves harsh conditions and can lead to mixtures of isomers.

-

Functionalized Precursor Strategy : Starting with a pre-functionalized pyridine and modifying it. This is the more common and regioselective approach.